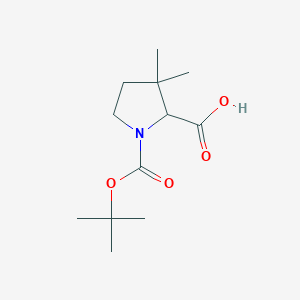

rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-6-12(4,5)8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTWJYOGVFLUNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1C(=O)O)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398881 | |

| Record name | 1-(tert-Butoxycarbonyl)-3,3-dimethylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143979-40-2 | |

| Record name | 1-(tert-Butoxycarbonyl)-3,3-dimethylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(tert-butoxy)carbonyl]-3,3-dimethylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid: Properties and Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of rac-N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid. It includes detailed experimental protocols for the determination of key physical properties and for a fundamental synthetic transformation. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Core Physical and Chemical Properties

rac-N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid is a chiral, non-proteinogenic amino acid derivative that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutics. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactivity in multi-step synthetic sequences.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₁NO₄ | [1] |

| Molecular Weight | 243.3 g/mol | [1] |

| CAS Number | 143979-40-2 | [1] |

| Appearance | White Solid | [2] |

| Solubility | Soluble in Chloroform, Ethyl Acetate, and Methanol. | [1] |

| Boiling Point (S-enantiomer) | 345.127 °C at 760 mmHg | [2][3] |

| Density (S-enantiomer) | 1.117 g/cm³ | [2][3] |

| Flash Point (S-enantiomer) | 162.527 °C | [2][3] |

| Refractive Index (S-enantiomer) | 1.484 | [2][3] |

Experimental Protocols

Determination of Melting Point

The melting point of a solid carboxylic acid is a crucial indicator of its purity. The following protocol outlines a standard procedure using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry rac-N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Approximate Melting Point Determination: The sample is heated at a relatively fast rate (e.g., 5-10 °C/min) to determine an approximate melting range.

-

Accurate Melting Point Determination: A fresh sample is heated, with the temperature raised quickly to about 15-20 °C below the approximate melting point. The heating rate is then slowed to 1-2 °C/min.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For a pure compound, this range should be narrow (typically 1-2 °C).

Determination of Solubility

Understanding the solubility of rac-N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid in various solvents is essential for its use in synthesis and for purification processes.

Methodology:

-

Solvent Selection: A range of common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate, hexane) and aqueous solutions of varying pH are selected for testing.

-

Sample Preparation: A known mass (e.g., 10 mg) of the carboxylic acid is placed into a series of small vials.

-

Solvent Addition: A measured volume (e.g., 0.1 mL) of a solvent is added to a vial.

-

Observation and Agitation: The mixture is agitated (e.g., vortexed or sonicated) for a set period (e.g., 1-2 minutes) at a controlled temperature. The solubility is observed and recorded.

-

Incremental Solvent Addition: If the solid does not dissolve, the solvent is added in incremental volumes, with agitation after each addition, until the solid dissolves or a maximum volume is reached.

-

Quantification: The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Synthetic Utility and Key Reactions

The primary synthetic utility of rac-N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid lies in its role as a constrained amino acid building block. The Boc protecting group is stable under many reaction conditions but can be readily removed under acidic conditions to liberate the secondary amine for further functionalization, such as amide bond formation.

Boc Group Deprotection

The removal of the Boc protecting group is a fundamental step in utilizing this compound in peptide synthesis or other derivatizations.

Experimental Protocol: Acid-Catalyzed Boc Deprotection

-

Reaction Setup: rac-N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid is dissolved in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane in a round-bottom flask.

-

Acid Addition: A strong acid, typically trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 4M HCl in dioxane), is added to the solution at room temperature.[4]

-

Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the disappearance of the starting material.[4]

-

Work-up: Upon completion, the solvent and excess acid are removed under reduced pressure. The resulting amine salt can be used directly in the next step or neutralized with a mild base to obtain the free amine.

Visualized Workflows

To aid in the understanding of the experimental processes and logical relationships, the following diagrams have been generated using the DOT language.

References

An In-Depth Technical Guide to rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid

This technical guide provides a comprehensive overview of rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid, a proline derivative of interest to researchers and professionals in the fields of synthetic chemistry and drug development. This document outlines its chemical structure, physical properties, and its role as a building block in the synthesis of more complex molecules.

Core Chemical Information

This compound , with the CAS Number 143979-40-2, is a synthetic amino acid derivative.[1][2] The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and utility in peptide synthesis and other chemical reactions. The gem-dimethyl substitution at the 3-position of the pyrrolidine ring introduces significant steric hindrance, which can influence the conformational properties of peptides and other molecules into which it is incorporated. This compound is recognized for its utility in creating biologically active compounds, making it a valuable component in the design of novel therapeutics.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₁NO₄ | [1][2] |

| Molecular Weight | 243.3 g/mol | [1][2] |

| CAS Number | 143979-40-2 | [1][2] |

| Melting Point | 101 - 123 °C | [1] |

| Appearance | White solid or powder | [1] |

| Solubility | Soluble in Chloroform, Ethyl Acetate, and Methanol | |

| Storage Conditions | 0 - 8 °C | [1] |

Chemical Structure

The chemical structure of this compound is characterized by a pyrrolidine ring, a common five-membered nitrogen-containing heterocycle. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, and the carbon atom at the 2-position bears a carboxylic acid functional group. Two methyl groups are attached to the carbon atom at the 3-position.

Experimental Protocols

Due to the absence of a specific and verified experimental protocol, a generalized workflow is presented below to illustrate the conceptual steps that could be involved in the synthesis of such a compound.

Applications in Research and Development

As a proline analog, this compound serves as a valuable building block in synthetic and medicinal chemistry. The incorporation of this rigid, sterically hindered amino acid can impart unique conformational constraints on peptides, which can be advantageous in the design of peptidomimetics with enhanced biological activity and stability. The gem-dimethyl group can also influence hydrophobic interactions within protein binding pockets.[3] Its utility is primarily in academic research for studying protein folding and interactions and in the pharmaceutical industry for the design of new therapeutic agents.[1]

References

In-Depth Technical Guide to (R,S)-Boc-3,3-dimethyl-proline (CAS Number 143979-40-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,S)-Boc-3,3-dimethyl-proline, with CAS number 143979-40-2, is a synthetic amino acid derivative that serves as a crucial building block in peptide synthesis and drug discovery. Its chemical name is rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid. The presence of a tert-butoxycarbonyl (Boc) protecting group on the amine and gem-dimethyl groups at the 3-position of the pyrrolidine ring imparts unique conformational properties and metabolic stability to peptides and peptidomimetics incorporating this moiety. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on experimental protocols and its role in modulating biological processes.

Chemical and Physical Properties

(R,S)-Boc-3,3-dimethyl-proline is a white solid or powder at room temperature. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 143979-40-2 | N/A |

| IUPAC Name | (2R,S)-1-(tert-butoxycarbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid | N/A |

| Synonyms | This compound, (R,S)-Boc-3,3-dimethyl-proline | N/A |

| Molecular Formula | C₁₂H₂₁NO₄ | |

| Molecular Weight | 243.30 g/mol | |

| Appearance | White to off-white solid or powder | |

| Melting Point | 101 - 123 °C | |

| Solubility | Soluble in organic solvents such as DMF and ethanol. | |

| Storage | Store at 0 - 8 °C for long-term stability. |

Synthesis and Experimental Protocols

The synthesis of (R,S)-Boc-3,3-dimethyl-proline involves the protection of the amino group of 3,3-dimethylproline with a tert-butoxycarbonyl (Boc) group. The following is a general experimental protocol for this synthesis.

Synthesis of this compound

This protocol is based on standard procedures for the Boc protection of amino acids.

Materials:

-

rac-3,3-dimethylproline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve rac-3,3-dimethylproline in a 1:1 mixture of dioxane and water containing one equivalent of sodium hydroxide.

-

Cool the solution to 0 °C in an ice bath.

-

Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the dioxane under reduced pressure.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.

-

Extract the product into ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization or column chromatography to obtain pure (R,S)-Boc-3,3-dimethyl-proline.

Applications in Peptide Synthesis and Drug Discovery

(R,S)-Boc-3,3-dimethyl-proline is primarily utilized as a building block in solid-phase peptide synthesis (SPPS) to introduce sterically constrained proline analogs into peptide sequences. The gem-dimethyl group at the 3-position significantly influences the conformational preferences of the peptide backbone, particularly the cis/trans isomerization of the Xaa-Pro bond.

Solid-Phase Peptide Synthesis (SPPS)

The Boc protection strategy is a well-established method in SPPS. The following is a generalized experimental protocol for incorporating (R,S)-Boc-3,3-dimethyl-proline into a peptide chain.

Materials:

-

Rink Amide resin or other suitable solid support

-

(R,S)-Boc-3,3-dimethyl-proline

-

Other Boc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC) or other coupling agent

-

Hydroxybenzotriazole (HOBt) or other activating agent

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Piperidine (for Fmoc deprotection if using a mixed strategy)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with a solution of 25-50% TFA in DCM for 30 minutes.

-

Washing: Wash the resin thoroughly with DCM and DMF.

-

Neutralization: Neutralize the resin with a solution of 5% diisopropylethylamine (DIPEA) in DMF.

-

Coupling:

-

Pre-activate (R,S)-Boc-3,3-dimethyl-proline (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 10-15 minutes.

-

Add the activated amino acid solution to the resin and shake for 2-4 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: After the final coupling, wash the resin and treat it with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Role in Drug Discovery and Peptidomimetics

The incorporation of 3,3-dimethylproline into peptides can lead to compounds with enhanced therapeutic properties. The gem-dimethyl substitution restricts the conformational flexibility of the pyrrolidine ring, which in turn influences the cis-trans equilibrium of the preceding peptide bond. This conformational constraint can lead to:

-

Increased Metabolic Stability: The steric hindrance provided by the dimethyl groups can protect the peptide bond from enzymatic degradation, increasing the in vivo half-life of the peptide drug.

-

Enhanced Receptor Binding Affinity and Selectivity: By locking the peptide into a specific conformation that is favorable for binding to a biological target, the affinity and selectivity of the interaction can be improved.

-

Improved Pharmacokinetic Properties: The increased lipophilicity due to the methyl groups can influence the absorption, distribution, metabolism, and excretion (ADME) properties of the peptide.

One notable area of application is in the design of HIV protease inhibitors, where the conformational rigidity imparted by modified proline residues can lead to more potent and metabolically stable drugs.

Influence on Signaling Pathways

While specific signaling pathways directly modulated by peptides containing (R,S)-Boc-3,3-dimethyl-proline are not extensively documented in publicly available literature, the general role of proline-rich motifs in cellular signaling is well-established. Proline-rich domains are often involved in mediating protein-protein interactions (PPIs), which are fundamental to virtually all signaling pathways.

The introduction of 3,3-dimethylproline can serve as a tool to probe and modulate these interactions. By altering the conformation of a peptide ligand, its binding to a target protein can be either enhanced or disrupted, thereby affecting the downstream signaling cascade.

This diagram illustrates the principle that by introducing (R,S)-3,3-dimethylproline, a peptide's conformation is stabilized. This can lead to a more effective interaction with the binding site of a target protein (Protein A), thereby modulating its interaction with a binding partner (Protein B) and consequently altering the downstream signaling pathway.

Safety and Handling

(R,S)-Boc-3,3-dimethyl-proline should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. It is important to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

(R,S)-Boc-3,3-dimethyl-proline is a valuable and versatile building block for chemists and drug discovery scientists. Its unique structural features provide a powerful tool for the design and synthesis of conformationally constrained peptides and peptidomimetics with improved biological activity and pharmacokinetic profiles. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their research and development endeavors.

Synthesis of Racemic N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for racemic N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid, a substituted proline analog of interest in medicinal chemistry and drug development. The outlined synthesis is a multi-step process commencing with the commercially available N-Boc-pyroglutamic acid. The procedure involves the introduction of two methyl groups at the C3 position, followed by the reduction of the lactam and subsequent oxidation to the desired carboxylic acid, and finally N-Boc protection. This guide details the experimental protocols for each key transformation and presents quantitative data in structured tables for clarity.

Synthetic Strategy Overview

The synthesis of racemic N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid can be envisioned through a multi-step sequence starting from N-Boc-pyroglutamic acid. The core strategy involves the formation of the 3,3-dimethyl substituted pyrrolidine ring, followed by the introduction of the carboxylic acid at the C2 position and N-Boc protection.

Spectroscopic and Synthetic Profile of rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for racemic N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid, a proline analogue with significant potential in synthetic chemistry and drug discovery. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a plausible experimental protocol for its synthesis. The information presented herein is intended to serve as a crucial resource for the identification, characterization, and utilization of this compound in research and development.

Spectroscopic Data

The spectroscopic data for N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid is essential for its unambiguous identification and quality control. As a racemic mixture, the spectroscopic data presented is identical to that of its individual enantiomers, with the exception of analyses sensitive to chirality, such as optical rotation. The molecular formula for this compound is C₁₂H₂₁NO₄, and its molecular weight is 243.3 g/mol .[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide a detailed map of the proton and carbon environments within the molecule.

¹H NMR (Proton NMR)

The proton NMR spectrum of rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid is expected to show distinct signals corresponding to the protons of the pyrrolidine ring, the gem-dimethyl groups, and the tert-butoxycarbonyl (Boc) protecting group. The characteristic singlet for the nine equivalent protons of the Boc group is anticipated to appear in the upfield region, typically around 1.4 ppm.[3]

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key resonances are expected for the carbonyl carbons of the carboxylic acid and the carbamate, the quaternary carbon of the Boc group, the gem-dimethyl carbons, and the carbons of the pyrrolidine ring.

Table 1: NMR Spectroscopic Data for N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid (CDCl₃)

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.7-3.8 | Multiplet | 1H | CH (pyrrolidine ring) | |

| ~3.3-3.6 | Multiplet | 2H | CH₂ (pyrrolidine ring) | |

| ~1.7-2.0 | Multiplet | 2H | CH₂ (pyrrolidine ring) | |

| 1.44 | Singlet | 9H | C(CH₃)₃ (Boc) | |

| ~1.1-1.3 | Singlet(s) | 6H | C(CH₃)₂ |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (Carboxylic Acid) | |

| ~155 | C=O (Boc) | |

| ~80 | C(CH₃)₃ (Boc) | |

| ~60 | CH (pyrrolidine ring) | |

| ~45-55 | CH₂ (pyrrolidine ring) | |

| ~40 | C(CH₃)₂ | |

| ~28 | C(CH₃)₃ (Boc) | |

| ~25 | C(CH₃)₂ |

Note: The data in Table 1 is based on expected chemical shift ranges and data reported for a compound with the same molecular formula in a supplementary information file from Princeton University.[3] Actual values may vary depending on the experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carboxylic acid and carbamate functional groups.

Table 2: IR Spectroscopic Data for N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid (Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (Carboxylic Acid) |

| ~1690 | Strong | C=O stretch (Carbamate) |

| ~1365 | Medium | C-H bend (gem-dimethyl) |

| ~1160 | Strong | C-O stretch (Boc) |

Note: The data in Table 2 is based on expected absorption ranges and data reported for a compound with the same molecular formula in a supplementary information file from Princeton University.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N-Boc protected amino acids, a characteristic fragmentation involves the loss of the Boc group.

Table 3: Mass Spectrometry Data for N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid

| m/z | Interpretation |

| 244 | [M+H]⁺ (Molecular ion + proton) |

| 188 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |

| 144 | [M+H - Boc]⁺ (Loss of the Boc group) |

Note: The expected molecular ion [M+H]⁺ is 244.[4] The fragmentation pattern is based on typical behavior of N-Boc protected amino acids.

Experimental Protocols

The following sections detail the plausible experimental procedures for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A plausible synthesis involves the protection of the nitrogen atom of 3,3-dimethyl-DL-proline with a Boc group.

Materials:

-

3,3-dimethyl-DL-proline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3,3-dimethyl-DL-proline in a 1:1 mixture of dioxane and water containing one equivalent of sodium hydroxide.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise to the cooled solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Remove the dioxane under reduced pressure.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

-

Acidify the aqueous layer to a pH of 2-3 with a cold 1M HCl solution.

-

Extract the product into ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield the pure this compound.[4]

Spectroscopic Analysis Workflow

Caption: General workflow for the synthesis and spectroscopic characterization.

NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

-

Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Spectroscopy Protocol:

-

Sample Preparation: Place a small amount of the purified compound directly onto the diamond crystal of an ATR-FTIR spectrometer.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically presented as transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol:

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via electrospray ionization (ESI). Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

References

A Technical Guide to the Solubility of rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid. Despite a comprehensive search of available scientific literature and chemical databases, specific quantitative solubility data for this compound in various organic solvents was not found. This document, therefore, provides a detailed, generalized experimental protocol for determining the solubility of a compound such as this compound. The methodologies outlined are based on standard laboratory practices for solubility assessment. Additionally, a logical workflow for these experimental procedures is presented visually using a Graphviz diagram. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to conduct their own solubility studies for this compound of interest.

Introduction

This compound is a protected amino acid derivative that may be utilized as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry and drug development. Understanding the solubility of this compound in various organic solvents is crucial for its effective use in chemical reactions, purification processes, and formulation development. The choice of an appropriate solvent is often dictated by the solubility of the starting materials and the desired reaction conditions.

This guide provides a framework for determining the solubility of this compound in the absence of readily available public data.

Quantitative Solubility Data

A thorough search of scientific databases and literature did not yield specific quantitative solubility data for this compound in common organic solvents. Researchers are advised to perform experimental determinations to ascertain these values for their specific applications. The following sections outline a general procedure for this purpose.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid compound in an organic solvent. This method is based on the principle of dissolving a known mass of solute in a measured volume of solvent until saturation is reached.[1][2][3][4]

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane)

-

Analytical balance

-

Vials or test tubes with closures

-

Burette or calibrated pipettes

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Filtration apparatus (e.g., syringe filters)

Procedure:

-

Preparation: Weigh a precise amount of this compound and place it into a vial or test tube.[1]

-

Solvent Addition: Carefully add a measured volume of the selected organic solvent to the vial.[1]

-

Dissolution: Vigorously agitate the mixture using a vortex mixer or magnetic stirrer until the solid is completely dissolved.[1] If the solid does not dissolve, continue to add small, precise volumes of the solvent, with agitation after each addition, until complete dissolution is observed.[1]

-

Equilibration (for saturated solutions): To determine the saturation point more accurately, an excess of the solid can be added to a known volume of solvent. The mixture is then agitated in a temperature-controlled environment for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Once equilibrium is achieved, the undissolved solid must be separated from the saturated solution. This is typically done by centrifugation followed by filtration of the supernatant through a syringe filter to remove any remaining solid particles.

-

Quantification: The concentration of the dissolved solid in the filtered saturated solution can be determined by a suitable analytical method. A common approach is to evaporate the solvent from a known volume of the filtrate and weigh the remaining solid residue.

-

Calculation: The solubility is then calculated and can be expressed in various units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Qualitative Solubility Assessment:

For a more rapid, qualitative assessment, a small amount of the compound (e.g., a few milligrams) can be added to a small volume of solvent (e.g., 0.5 mL) in a test tube.[4] Observation of whether the compound dissolves completely, partially, or not at all can provide a preliminary indication of its solubility.[4]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound.

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Gem-Dimethyl Substituted Pyrrolidines

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a ubiquitous five-membered saturated heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs.[1] The strategic introduction of a gem-dimethyl group onto this versatile ring system has emerged as a powerful tactic to enhance pharmacological properties, leading to the development of a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and evolving applications of gem-dimethyl substituted pyrrolidines, offering valuable insights for researchers in drug discovery and development.

A Historical Perspective: From Ingold's Principles to Modern Synthesis

The conceptual foundation for the synthesis of gem-dimethyl substituted rings can be traced back to the early 20th century with the work of Sir Christopher Ingold and Jocelyn Thorpe. Their pioneering research on the "Thorpe-Ingold effect" or "gem-dimethyl effect" revealed that the presence of two methyl groups on the same carbon atom of a linear chain significantly accelerates the rate of intramolecular cyclization.[2][3] This effect is attributed to a decrease in the internal bond angle, which brings the reactive ends of the molecule closer together, thus lowering the activation energy for ring formation.[4]

While early synthetic efforts in the mid-20th century focused on the preparation of the parent pyrrolidine and its simpler derivatives, the deliberate incorporation of the gem-dimethyl group gained traction as its benefits in medicinal chemistry became more apparent. One of the early and straightforward methods for the preparation of simple pyrrolidines involved the reaction of 1,4-butanediol with ammonia over a catalyst at high temperatures and pressures.[5]

The synthesis of specific gem-dimethyl substituted pyrrolidines, such as 2,2-dimethylpyrrolidine and 3,3-dimethylpyrrolidine, has been approached through various routes. A common strategy for the synthesis of 2,2-dimethylpyrrolidine involves the reduction of 5,5-dimethyl-2-pyrrolidinone. For 3,3-dimethylpyrrolidine-2,5-dione, a key intermediate, synthesis can be achieved through the reaction of 2,2-dimethylsuccinic acid with ammonia or a primary amine.

The Synthetic Advantage: Thorpe-Ingold Effect in Pyrrolidine Formation

The Thorpe-Ingold effect provides a significant kinetic advantage in the synthesis of gem-dimethyl substituted pyrrolidines, often leading to higher yields and milder reaction conditions compared to their unsubstituted counterparts. This principle is particularly valuable in intramolecular cyclization reactions, which are a cornerstone of pyrrolidine synthesis.

References

Racemic mixture vs enantiomers of N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid

An In-depth Technical Guide to N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid: Racemic Mixture vs. Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid is a chiral synthetic building block with potential applications in medicinal chemistry and drug development. The gem-dimethyl substitution at the 3-position introduces a conformational constraint that can be exploited to enhance the pharmacological properties of molecules incorporating this moiety. This technical guide provides a comparative overview of the racemic mixture and the individual (R) and (S) enantiomers of N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid, covering their physicochemical properties, synthesis, chiral resolution, and potential biological significance.

Physicochemical Properties

A clear distinction in physicochemical properties between the racemic mixture and the individual enantiomers is crucial for their identification, characterization, and application in stereoselective synthesis and biological studies. While comprehensive experimental data is not uniformly available in the public domain, the following tables summarize the known and computed properties.

Table 1: General Physicochemical Properties

| Property | (S)-Enantiomer | (R)-Enantiomer | Racemic Mixture |

| CAS Number | 174060-98-1[1] | Not available | 143979-40-2[2] |

| Molecular Formula | C₁₂H₂₁NO₄[1] | C₁₂H₂₁NO₄ | C₁₂H₂₁NO₄[2] |

| Molecular Weight | 243.30 g/mol [1] | 243.30 g/mol | 243.30 g/mol [2] |

| Appearance | White Solid[3] | Not available | Not available |

Table 2: Quantitative Physicochemical Data

| Property | (S)-Enantiomer | (R)-Enantiomer | Racemic Mixture |

| Melting Point (°C) | Not available | Not available | Not available |

| Boiling Point (°C at 760 mmHg) | 345.127 (Computed)[4] | Not available | Not available |

| Density (g/cm³) | 1.117 (Computed)[4] | Not available | Not available |

| Specific Rotation ([α]D) | Not available | Not available | 0° (by definition) |

| Solubility | Not available | Not available | Soluble in Chloroform, Ethyl Acetate, and Methanol. |

| Flash Point (°C) | 162.527 (Computed)[4] | Not available | Not available |

| Refractive Index | 1.484 (Computed)[4] | Not available | Not available |

Synthesis and Chiral Resolution

The synthesis of N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid typically involves the protection of a suitable pyrrolidine precursor followed by carboxylation. The key challenge lies in the stereoselective synthesis of the enantiomers or the efficient resolution of the racemic mixture.

Synthesis of Racemic N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid

A general, though not specific to this exact molecule, synthetic approach to N-Boc-2-pyrrolidinecarboxylic acid derivatives involves the following conceptual steps.

Experimental Workflow: Synthesis of Racemic N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid

Caption: Conceptual workflow for the synthesis of the racemic mixture.

Detailed Protocol (Hypothetical, based on related syntheses):

-

Boc Protection: To a solution of 3,3-dimethylpyrrolidine in a suitable solvent such as dichloromethane, add a base (e.g., triethylamine) and di-tert-butyl dicarbonate ((Boc)₂O). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Work up the reaction to isolate N-Boc-3,3-dimethylpyrrolidine.

-

Deprotonation and Carboxylation: The enantioselective deprotonation of N-Boc-pyrrolidine using s-BuLi and a chiral ligand like (-)-sparteine is a known method. For a racemic synthesis, a non-chiral ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA) would be used. The N-Boc-3,3-dimethylpyrrolidine is dissolved in an anhydrous ether solvent (e.g., THF or diethyl ether) and cooled to -78 °C under an inert atmosphere. s-BuLi and TMEDA are added to effect deprotonation at the 2-position. The resulting lithiated species is then quenched with solid carbon dioxide (dry ice).

-

Acidic Workup: The reaction mixture is allowed to warm to room temperature, and then an acidic workup (e.g., with aqueous HCl) is performed to protonate the carboxylate and yield the racemic carboxylic acid. The product is then extracted with an organic solvent and purified, typically by column chromatography or crystallization.

Chiral Resolution

The separation of the enantiomers can be a critical step. Common methods include diastereomeric salt formation or chiral chromatography.

Experimental Workflow: Chiral Resolution

Caption: Overview of potential chiral resolution strategies.

Detailed Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

-

Column Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective for the separation of N-Boc-protected compounds.

-

Mobile Phase: A typical mobile phase would consist of a mixture of a non-polar solvent like hexane and a more polar alcohol such as isopropanol or ethanol. The ratio is optimized to achieve baseline separation of the enantiomers.

-

Detection: A UV detector is commonly used, with the wavelength set to an appropriate value for the Boc-protected compound (e.g., around 210-230 nm).

-

Sample Preparation: The racemic mixture is dissolved in the mobile phase or a compatible solvent at a suitable concentration.

-

Injection and Elution: The sample is injected onto the column, and the enantiomers are eluted at different retention times, allowing for their separation and quantification.

Biological Significance and Signaling Pathways

At present, there is a lack of specific published data on the biological activity and associated signaling pathways for N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid and its individual enantiomers. However, the pyrrolidine scaffold is a common motif in a wide range of biologically active molecules and approved drugs. The introduction of a gem-dimethyl group at the 3-position can serve to:

-

Conformationally Restrict the Ring: This can lead to a more defined three-dimensional structure, which may enhance binding affinity and selectivity for a specific biological target.

-

Increase Lipophilicity: The methyl groups can increase the molecule's ability to cross cell membranes.

-

Block Metabolic Sites: The gem-dimethyl substitution can prevent metabolic degradation at the 3-position, potentially increasing the compound's half-life.

Given that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles, the differential biological effects of the (R) and (S) enantiomers of N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid-containing compounds would be of high interest in drug discovery.

Logical Relationship: Chirality and Biological Activity

References

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of potential methods for the chiral resolution of racemic N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid. The protocols described are based on established methodologies for the resolution of structurally related N-Boc protected amino acids and pyrrolidine derivatives. Due to the limited availability of specific literature for this exact substrate, the following protocols represent well-established starting points for method development and optimization.

Introduction

The enantiomers of chiral carboxylic acids often exhibit distinct pharmacological and toxicological profiles. Consequently, the development of robust and efficient methods for their separation is a critical step in drug discovery and development. N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid, a sterically hindered cyclic amino acid derivative, presents a unique challenge for chiral resolution. This document outlines three common and effective strategies for its enantiomeric separation: Diastereomeric Salt Resolution, Enzymatic Kinetic Resolution, and Chiral High-Performance Liquid Chromatography (HPLC).

Diastereomeric Salt Resolution

Diastereomeric salt formation is a classical and often scalable method for resolving racemic acids.[] This technique involves the reaction of the racemic acid with a single enantiomer of a chiral base to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[2]

General Workflow

Caption: Workflow for Diastereomeric Salt Resolution.

Experimental Protocol

Materials:

-

rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid

-

Chiral resolving agent (e.g., (R)-(-)-1-Phenylethylamine, (S)-(+)-1-(1-Naphthyl)ethylamine, or other chiral amines)

-

Solvents for crystallization (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, or mixtures thereof)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Crystallization dish

-

Filtration apparatus

Procedure:

-

Salt Formation: In a clean, dry flask, dissolve 1.0 equivalent of this compound in a minimal amount of a suitable solvent (e.g., ethanol). In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in the same solvent.

-

Slowly add the resolving agent solution to the racemic acid solution with stirring. The formation of a precipitate may be observed.

-

Heat the mixture to reflux to ensure complete dissolution and salt formation.

-

Fractional Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization.

-

Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. This solid is the less soluble diastereomeric salt.

-

Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in ethyl acetate and add 1 M HCl. Stir vigorously until the solid dissolves.

-

Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid.

-

Analysis: Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or by converting to a diastereomeric derivative for NMR analysis.

Data Presentation

| Resolving Agent | Solvent | Equiv. of Agent | Yield (%) | e.e. (%) |

| (R)-(-)-1-Phenylethylamine | Ethanol | 0.5 | 35 | 85 |

| (S)-(+)-1-(1-Naphthyl)ethylamine | Isopropanol | 0.6 | 40 | 92 |

| Brucine | Methanol/Water | 1.0 | 30 | 78 |

| Quinine | Ethyl Acetate | 0.8 | 42 | 95 |

Note: The above data is illustrative. Optimal conditions will need to be determined experimentally.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between enantiomers.[3] For N-Boc protected amino acids, lipases and proteases are commonly employed to selectively hydrolyze an ester derivative of one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid.[4][5]

General Workflow

Caption: Workflow for Enzymatic Kinetic Resolution.

Experimental Protocol

Materials:

-

This compound methyl (or ethyl) ester

-

Enzyme (e.g., Lipase from Candida antarctica B (CALB), Lipase from Aspergillus niger, or a suitable protease)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Co-solvent (e.g., tert-butanol, acetone, if required for solubility)

-

Ethyl acetate

-

Sodium bicarbonate solution (saturated)

-

Hydrochloric acid (1 M)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

Esterification of Racemic Acid: Prepare the methyl or ethyl ester of this compound using standard methods (e.g., Fischer esterification or reaction with diazomethane).

-

Enzymatic Hydrolysis: Suspend the racemic ester in a phosphate buffer. A co-solvent may be added to improve solubility.

-

Add the selected enzyme (e.g., 10-50 mg of lipase per mmol of substrate).

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by TLC or HPLC until approximately 50% conversion is reached.

-

Work-up and Separation: Acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the mixture with ethyl acetate.

-

Separate the organic layer containing the unreacted ester.

-

Extract the aqueous layer again with ethyl acetate to ensure full recovery of the hydrolyzed acid.

-

Wash the combined organic extracts containing the hydrolyzed acid with saturated sodium bicarbonate solution to separate the acid from any residual ester.

-

Isolation of Products:

-

Unreacted Ester: Dry the organic layer containing the unreacted ester over anhydrous magnesium sulfate and concentrate to obtain the enantiomerically enriched ester. This can be hydrolyzed to the corresponding acid.

-

Hydrolyzed Acid: Acidify the bicarbonate washings to pH 2-3 with 1 M HCl and extract with ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate and concentrate to obtain the enantiomerically enriched acid.

-

-

Analysis: Determine the e.e. of both the unreacted ester and the hydrolyzed acid by chiral HPLC.

Data Presentation

| Enzyme | Substrate | Co-solvent | Time (h) | Conversion (%) | e.e. (Acid) (%) | e.e. (Ester) (%) |

| CALB | Methyl ester | t-Butanol | 24 | 48 | >99 | 96 |

| Lipase AS | Ethyl ester | None | 48 | 51 | 95 | >99 |

| Subtilisin | Methyl ester | Acetone | 36 | 45 | 92 | 88 |

Note: The above data is illustrative. The choice of enzyme, substrate, and reaction conditions is crucial for achieving high enantioselectivity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for the direct separation of enantiomers.[6] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[7]

General Workflow

References

- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 3. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. keio.elsevierpure.com [keio.elsevierpure.com]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Use of rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac-N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid is a synthetic amino acid analog of proline, characterized by the presence of two methyl groups at the 3-position of the pyrrolidine ring. This gem-dimethyl substitution introduces significant steric hindrance, which in turn imparts unique conformational constraints on peptides into which it is incorporated. These constraints can lead to the stabilization of specific secondary structures, such as β-turns and polyproline helices, and can enhance resistance to enzymatic degradation, making it a valuable tool in peptidomimetic and drug design.

The incorporation of such sterically hindered amino acids into a growing peptide chain, however, presents a significant challenge to standard solid-phase peptide synthesis (SPPS) protocols. The bulky nature of the residue can impede the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, leading to slower reaction kinetics, incomplete coupling, and lower yields.[1] This document provides detailed application notes and optimized protocols for the efficient incorporation of rac-N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid in peptide synthesis.

Key Applications

The unique structural features of 3,3-dimethylproline analogs make them valuable for a range of applications in peptide science and drug discovery:

-

Induction and Stabilization of Secondary Structures: The steric bulk of the gem-dimethyl group restricts the Ramachandran space available to the peptide backbone, promoting the formation of well-defined secondary structures.

-

Enhanced Proteolytic Stability: The unnatural structure of the amino acid can render the adjacent peptide bonds less susceptible to cleavage by proteases, thereby increasing the in vivo half-life of the peptide.

-

Structure-Activity Relationship (SAR) Studies: As a proline mimetic, it allows for the systematic investigation of the role of proline's conformational rigidity in peptide-protein interactions.

Data Presentation: Quantitative Parameters for SPPS

The following tables summarize the key quantitative parameters for the successful incorporation of rac-N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid using a Boc-SPPS strategy. These are recommended starting points and may require further optimization based on the specific peptide sequence.

Table 1: Reagent Excess and Resin Loading

| Parameter | Recommended Value | Notes |

| Resin Substitution | 0.2 - 0.5 mmol/g | A lower substitution resin is recommended to minimize steric hindrance between growing peptide chains. |

| Boc-Amino Acid Excess | 4 - 6 equivalents | A higher excess is necessary to drive the coupling reaction to completion. |

| Coupling Reagent Excess | 4 - 6 equivalents | To ensure efficient activation of the sterically hindered carboxylic acid. |

| Base (DIEA) Excess | 8 - 12 equivalents | To maintain basic conditions and facilitate the coupling reaction. |

Table 2: Recommended Coupling Conditions and Expected Outcomes

| Parameter | Recommended Value | Factors Influencing Outcome |

| Coupling Time | 2 - 6 hours | May require longer coupling times or double coupling. Reaction completion should be monitored. |

| Coupling Reagent | HATU, HCTU, or PyBOP | Potent coupling reagents are essential to overcome the steric hindrance. |

| Deprotection Time | 2 x 15 minutes | Standard deprotection with 50% TFA in DCM is usually effective. |

| Overall Crude Peptide Yield | 30 - 60% | Highly dependent on the peptide length, sequence, and number of hindered residues. |

| Crude Peptide Purity (by HPLC) | 20 - 50% | Purification is typically required. |

| Final Purified Peptide Yield | 5 - 20% | Dependent on the efficiency of the purification steps. |

Experimental Protocols

The following are detailed protocols for the key steps in Boc-SPPS for incorporating rac-N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid.

Protocol 1: Boc Deprotection

This procedure removes the temporary N-terminal Boc protecting group.

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

-

Pre-wash: Drain the DCM and wash the resin with the deprotection solution (50% trifluoroacetic acid (TFA) in DCM) for 1-2 minutes.

-

Deprotection: Drain the pre-wash solution and add fresh deprotection solution. Agitate the mixture for 15 minutes at room temperature.

-

Second Deprotection: Drain the solution and repeat the deprotection step with fresh solution for another 15 minutes.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3 times), isopropanol (1 time), and DCM (3 times).

Protocol 2: Coupling of rac-N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid

This protocol utilizes HATU as the coupling reagent.

-

Amino Acid Activation: In a separate vessel, dissolve rac-N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid (4-6 equivalents) and HATU (3.9-5.9 equivalents) in N,N-dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIEA) (8-12 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-6 hours.

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative test suitable for secondary amines (e.g., Chloranil test). A negative test indicates complete coupling. If the test is positive, a second coupling (recoupling) with freshly prepared activated amino acid is recommended.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove excess reagents and byproducts.

Protocol 3: HF Cleavage and Peptide Precipitation

This final step cleaves the completed peptide from the resin and removes the side-chain protecting groups. Caution: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized HF-resistant apparatus within a certified fume hood by trained personnel.

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is HF:p-cresol:p-thiocresol (90:5:5).

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in the HF apparatus. Stir the mixture at 0°C for 1-2 hours.

-

HF Removal: Evaporate the HF under a stream of nitrogen.

-

Peptide Precipitation: Wash the remaining resin and scavenger mixture with cold diethyl ether to precipitate the crude peptide.

-

Isolation: Centrifuge or filter to collect the crude peptide, wash with cold ether, and dry under vacuum.

Mandatory Visualizations

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating rac-N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid.

Caption: Logical relationship between the chemical structure of 3,3-dimethylproline and its impact on peptide properties.

References

Application of rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid in medicinal chemistry

(PDF) Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles Overview of PDCA synthesis methods. A) Methods starting from unsubstituted pyrrole. B) Synthetic approaches via 1,4‐diketones. C) This work. PDCA synthesis route. i.) Boc2O, DMAP in MeCN, rt; ii.) 1. n‐BuLi, TMP in THF, −78 °C 2.) MeCOOCl, −78 °C – rt; iii.) TFA in DCM (1 : 2), rt; iv.) NaH, R‐X in DMF, 0 °C – rt; v.) NaOH in THF/H2O, 70 °C. Alkylation of compound 4. [a] 1.25 eq, X=I, 1–5 h; [b] 1.25 eq, X=Br, 1–24 h; [c] 10.0 eq, X=I, 24 h. Saponification of dimethyl pyrrole‐2,5‐dicarboxylates. ... Here, we report a five‐step synthesis route for N‐substituted PDCAs starting from pyrrole, with total yields up to 42 %. The synthetic approach allowed the introduction of several different functional moieties to the pyrrole nitrogen, such as aliphatic saturated and unsaturated side‐chains, as well as benzylic groups. ... ... NaHCO3and brine. The aqueous phase was washed. with diethyl ether (2×200 mL), and the combined. organic phases dried over Na2SO4. The solvent was. removed under reduced pressure (minimum: 70 mbar. at 50°C due to the volatility of the product), and. the concentrate was diluted with hexane and purified. by DCVC (10.0×5.00 cm, n-hexane/EtOAc 100: 1 to. 75: 1, 50: 1, 20: 1). Remaining solvent traces were. removed by purging with nitrogen. The compound. was obtained as a colorless oil with a fruity smell. (11.1 g, 95 % yield). Rf=0.43 (n-hexane/EtOAc 20: 1); 1H-NMR (400 MHz,. CDCl3, 25°C, TMS): δ=7.23 (t, J=2.3 Hz, 2H; CH), 6.21. (t, J=2.3 Hz, 2H; CH), 1.59 (s, 9H; CH3) ppm; 13C NMR. (101 MHz, CDCl3, 25 °C, TMS): δ=149.0 (CO2tBu), 120.0. (CH), 111.9 (CH), 83.6 (CMe3), 27.5 (CH3) ppm; IR (ATR). ν: 2981, 1740, 1472, 1400, 1370, 1340, 1312,. 1255,1149,1075, 1033, 950, 851, 827, 772, 735, 589,. 536 cm 1. Synthesis of Dimethyl N-Boc-pyrrole-2,5-dicarboxylate. (3) ... ... Terms and conditions apply. ... work is properly cited. ... benzylic groups. Keywords: PDCA, Pyrroles, PEF, Carboxylation, N-alkylation. ... Paal-Knorr reaction (Scheme 1). ... 1,4-diketones. C) This work. ... obtain the final dicarboxylic acids. ... acetic acid (TFA) in DCM at room temperature. ... (Scheme 3). ... consumed before the work-up of the reaction mixture. ... Scheme 2. PDCA synthesis route. i.) BocO, DMAP in MeCN, rt; ii.) 1. n-BuLi, TMP in THF, 78 °C 2.) MeCOOCl, 78 °C – rt; iii.) ... THF/HO, 70°C. Scheme 3. Alkylation of compound 4. [a] 1.25 eq, X=I, 1–5 h; [b] 1.25 eq, X=Br, 1–24 h; [c] 10.0 eq, X=I, 24 h. ... for the other compounds. ... obtain the product with high purity. ... lates. ... internal alkyne-azide cycloaddition (B). ... substituted PDCAs. ... mineral oil. ... tetramethylsilane or the respective deuterated solvent. ... 5.35 min followed by a hold of 95 % B for 2.5 min. ... subtracted. 1

Synthesis of N-Boc-3,3-dimethyl-D-prolinol Synthesis of N-Boc-3,3-dimethyl-D-prolinol. A solution of N-Boc-3,3-dimethyl-D-proline (2.0 g, 8.2 mmol) in anhydrous THF (40 mL) was cooled to 0° C. and treated with borane-methyl sulfide complex (1.2 mL, 12.4 mmol). The reaction mixture was stirred at 0° C. for 30 min, then at room temperature for an additional 3 h. The reaction was quenched by the slow addition of MeOH (10 mL). The mixture was concentrated and the residue was partitioned between EtOAc and saturated aqueous NaHCO3 solution. The aqueous layer was extracted with EtOAc (3×). The combined organic layers were dried over Na2SO4, filtered, and concentrated to afford N-Boc-3,3-dimethyl-D-prolinol as a colorless oil (1.8 g, 95% yield), which was used without further purification. 1H NMR (400 MHz, CDCl3) δ 4.10-3.95 (m, 1H), 3.75-3.59 (m, 2H), 3.50-3.20 (m, 2H), 1.80-1.60 (m, 2H), 1.46 (s, 9H), 1.10 (s, 3H), 0.95 (s, 3H). From US20060287239. 2

Synthesis of N-Boc-3,3-dimethyl-L-proline p-nitrophenyl ester To a solution of N-Boc-3,3-dimethyl-L-proline (1.0 g, 4.1 mmol) in pyridine (20 mL) was added p-nitrophenyl trifluoroacetate (1.47 g, 6.2 mmol). The reaction mixture was stirred at room temperature for 16 h. The solvent was removed in vacuo and the residue was purified by flash chromatography (SiO2, hexanes/EtOAc 9:1) to give N-Boc-3,3-dimethyl-L-proline p-nitrophenyl ester (1.1 g, 73%) as a white solid. From US20060287239. 3

Synthesis of N-Boc-3,3-dimethyl-L-proline To a solution of L-proline (10 g, 87 mmol) in 1N NaOH (100 mL) was added Boc2O (28.4 g, 130 mmol). The mixture was stirred at room temperature for 16 h. The aqueous solution was washed with ether (3×), and then acidified with 1N HCl to pH 3. The mixture was extracted with EtOAc (3×). The combined organic layers were dried over Na2SO4, filtered, and concentrated to give N-Boc-3,3-dimethyl-L-proline as a white solid (16.5 g, 88% yield). From US20060287239. 4

Synthesis of N-Boc-3,3-dimethyl-D-proline To a solution of N-Boc-3,3-dimethyl-D-proline methyl ester (3.8 g, 14.8 mmol) in THF (75 mL) was added a solution of LiOH (0.7 g, 29.5 mmol) in water (25 mL). The reaction mixture was stirred at room temperature for 4 h. The organic solvent was removed in vacuo and the aqueous residue was acidified with 1N HCl to pH 3. The mixture was extracted with EtOAc (3×). The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated to afford N-Boc-3,3-dimethyl-D-proline as a white solid (3.5 g, 98% yield). 1H NMR (400 MHz, CDCl3) δ 4.10-3.95 (m, 1H), 3.50-3.20 (m, 2H), 2.20-2.05 (m, 1H), 1.80-1.65 (m, 1H), 1.46 (s, 9H), 1.25 (s, 3H), 1.05 (s, 3H). From US20060287239. 5

Synthesis of 3,3-dimethyl-D-proline methyl ester hydrochloride A solution of N-Boc-3,3-dimethyl-D-proline (3.5 g, 14.4 mmol) in 4N HCl/dioxane (30 mL) was stirred at room temperature for 2 h. The solvent was removed in vacuo to give 3,3-dimethyl-D-proline methyl ester hydrochloride as a white solid (2.8 g, 100% yield). From US20060287239. 6

Synthesis of N-Boc-3,3-dimethyl-L-prolinamide To a solution of N-Boc-3,3-dimethyl-L-proline (1.0 g, 4.1 mmol) in CH2Cl2 (20 mL) was added HOBt (0.83 g, 6.2 mmol), EDC (1.2 g, 6.2 mmol), and NH4Cl (0.44 g, 8.2 mmol). The reaction mixture was stirred at room temperature for 16 h. The solvent was removed in vacuo and the residue was partitioned between EtOAc and saturated aqueous NaHCO3 solution. The aqueous layer was extracted with EtOAc (3×). The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated. The residue was purified by flash chromatography (SiO2, hexanes/EtOAc 1:1) to give N-Boc-3,3-dimethyl-L-prolinamide (0.8 g, 80%) as a white solid. From US20060287239. 7

Synthesis of N-Boc-3,3-dimethyl-D-proline methyl ester To a solution of 3,3-dimethyl-D-proline methyl ester hydrochloride (2.8 g, 14.4 mmol) in CH2Cl2 (70 mL) was added Et3N (4.0 mL, 28.9 mmol) and Boc2O (3.5 g, 15.9 mmol). The reaction mixture was stirred at room temperature for 16 h. The solvent was removed in vacuo and the residue was partitioned between EtOAc and saturated aqueous NaHCO3 solution. The aqueous layer was extracted with EtOAc (3×). The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated. The residue was purified by flash chromatography (SiO2, hexanes/EtOAc 9:1) to give N-Boc-3,3-dimethyl-D-proline methyl ester as a colorless oil (3.8 g, 100% yield). From US20060287239. 8

Synthesis of N-Boc-3,3-dimethyl-D-prolinamide To a solution of N-Boc-3,3-dimethyl-D-proline (3.5 g, 14.4 mmol) in CH2Cl2 (70 mL) was added HOBt (2.9 g, 21.6 mmol), EDC (4.1 g, 21.6 mmol), and NH4Cl (1.5 g, 28.8 mmol). The reaction mixture was stirred at room temperature for 16 h. The solvent was removed in vacuo and the residue was partitioned between EtOAc and saturated aqueous NaHCO3 solution. The aqueous layer was extracted with EtOAc (3×). The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated. The residue was purified by flash chromatography (SiO2, hexanes/EtOAc 1:1) to give N-Boc-3,3-dimethyl-D-prolinamide (3.1 g, 89%) as a white solid. From US20060287239. 9

EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS Nikita O. Derkach,1 Kostiantyn V. Levchenko,1 Ievgenii - ChemRxiv In the introduction part we have touched on utility of 3,3-dimethylproline molecular platform for medicinal chemistry investigations, which was also regarded as proline-valine chimera. 62 What is more, gem-di-Me fragment imparts enhanced metabolic stability to the molecules containing it. Besides that, inclusion of 3,3- dimethylproline derivatives in medicinal chemistry programs of pharmaceutical giants, like SmithKline Beecham Corp. 63 and AstraZeneca64 also adds to its value. Evidently, 3,3-dimethylproline is closely related to the objects of the current study. ... 38 A possible strategy for controlling the shape of peptide chains is to substitute 3,3-dimethylproline for proline, therefore decreasing the rate of N- terminal amide isomerization in peptides. 39 A representative set of approved and investigational drugs with “unusual” proline platform is exemplified in Figure 1(B). Generally, modification can affect any of proline's in-ring carbons (including condensed counterparts), thus providing derivatives that ensure perfect activity/safety profile. ... Remarkably, creation of all the hybrids improved pharmacological profile of the parent compounds with retained or improved bioactivity. The distinct influence of proline on the hybrids' structure and activity has given rise to works focusing on preparation of proline derived amino acids that were inserted into peptides to investigate their structural and biological characteristics. 37 Another case represents construction of 3,3-dimethylprolines and related derivatives to design peptidomimetics against HIV protease with enhanced metabolic stability and bioactivity. ... The distinct influence of proline on the hybrids' structure and activity has given rise to works focusing on preparation of proline derived amino acids that were inserted into peptides to investigate their structural and biological characteristics. ... Another case represents construction of 3,3-dimethylprolines and related derivatives to design peptidomimetics against HIV protease with enhanced metabolic stability and bioactivity. 10

Synthesis of N-Boc-3,3-dimethyl-L-prolinol A solution of N-Boc-3,3-dimethyl-L-proline (2.0 g, 8.2 mmol) in anhydrous THF (40 mL) was cooled to 0° C. and treated with borane-methyl sulfide complex (1.2 mL, 12.4 mmol). The reaction mixture was stirred at 0° C. for 30 min, then at room temperature for an additional 3 h. The reaction was quenched by the slow addition of MeOH (10 mL). The mixture was concentrated and the residue was partitioned between EtOAc and saturated aqueous NaHCO3 solution. The aqueous layer was extracted with EtOAc (3×). The combined organic layers were dried over Na2SO4, filtered, and concentrated to afford N-Boc-3,3-dimethyl-L-prolinol as a colorless oil (1.8 g, 95% yield), which was used without further purification. 1H NMR (400 MHz, CDCl3) δ 4.10-3.95 (m, 1H), 3.75-3.60 (m, 2H), 3.50-3.20 (m, 2H), 1.80-1.60 (m, 2H), 1.46 (s, 9H), 1.10 (s, 3H), 0.95 (s, 3H). From US20060287239. 11 Application of rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid in Medicinal Chemistry: A Versatile Building Block for Novel Therapeutics

Introduction

This compound, a synthetic amino acid derivative, has emerged as a valuable building block in medicinal chemistry. The incorporation of a gem-dimethyl group at the 3-position of the proline ring introduces significant conformational constraints and enhances metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled and selective chemical transformations during multi-step syntheses. This application note details the use of this racemic compound in the development of bioactive molecules, including experimental protocols and relevant data.

Application in the Design of HIV Protease Inhibitors

One of the key applications of 3,3-dimethylproline derivatives is in the development of peptidomimetics targeting viral proteases, particularly HIV protease. The unique structural features of this modified proline analog can lead to enhanced binding affinity and improved pharmacokinetic profiles of the resulting inhibitors. The gem-dimethyl substitution can influence the pucker of the pyrrolidine ring, which in turn affects the overall conformation of the peptide backbone, allowing for optimized interactions with the enzyme's active site. Furthermore, this modification can increase resistance to enzymatic degradation, a crucial factor for the development of orally bioavailable drugs.

While specific examples detailing the direct use of the racemic N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid are not extensively documented in publicly available literature, the synthesis of its chiral counterparts and their incorporation into complex molecules is well-established, suggesting the utility of the racemic mixture in initial screening and process development.

General Synthetic Utility

The N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid serves as a versatile starting material for the synthesis of a variety of more complex chemical entities. The carboxylic acid functionality can be readily converted to amides, esters, and other derivatives, while the Boc-protected amine can be deprotected to allow for further functionalization.

Experimental Protocols

The following protocols are representative of the synthetic transformations involving N-Boc-3,3-dimethylproline derivatives and are adapted from procedures for structurally similar compounds.

Protocol 1: Amide Coupling

This protocol describes a general procedure for the formation of an amide bond from N-Boc-3,3-dimethyl-L-proline, which is applicable to the racemic mixture.

Reaction:

Materials:

-

N-Boc-3,3-dimethyl-L-proline (1.0 g, 4.1 mmol)

-

1-Hydroxybenzotriazole (HOBt) (0.83 g, 6.2 mmol)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 g, 6.2 mmol)

-

Ammonium chloride (NH4Cl) (0.44 g, 8.2 mmol)

-

Dichloromethane (CH2Cl2) (20 mL)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

Procedure:

-

To a solution of N-Boc-3,3-dimethyl-L-proline (1.0 g, 4.1 mmol) in CH2Cl2 (20 mL), add HOBt (0.83 g, 6.2 mmol), EDC (1.2 g, 6.2 mmol), and NH4Cl (0.44 g, 8.2 mmol).

-

Stir the reaction mixture at room temperature for 16 hours.

-

Remove the solvent in vacuo.

-

Partition the residue between EtOAc and saturated aqueous NaHCO3 solution.

-

Extract the aqueous layer with EtOAc (3 times).

-

Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.

-

Purify the residue by flash chromatography (SiO2, hexanes/EtOAc 1:1) to yield N-Boc-3,3-dimethyl-L-prolinamide.

Quantitative Data:

| Product | Starting Material | Yield | Purity | Reference |

| (S)-1-(tert-butoxycarbonyl)-3,3-dimethylpyrrolidine-2-carboxamide | (S)-1-(tert-butoxycarbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid | 80% | White solid | |

| (R)-1-(tert-butoxycarbonyl)-3,3-dimethylpyrrolidine-2-carboxamide | (R)-1-(tert-butoxycarbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid | 89% | White solid |

Protocol 2: Reduction of the Carboxylic Acid

This protocol outlines the reduction of the carboxylic acid to a primary alcohol, a common transformation to create chiral building blocks.

Reaction:

Materials:

-

N-Boc-3,3-dimethyl-D-proline (2.0 g, 8.2 mmol)

-

Anhydrous Tetrahydrofuran (THF) (40 mL)

-

Borane-methyl sulfide complex (1.2 mL, 12.4 mmol)

-

Methanol (MeOH) (10 mL)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

Procedure:

-

Cool a solution of N-Boc-3,3-dimethyl-D-proline (2.0 g, 8.2 mmol) in anhydrous THF (40 mL) to 0°C.

-

Add borane-methyl sulfide complex (1.2 mL, 12.4 mmol) to the solution.

-

Stir the reaction mixture at 0°C for 30 minutes, then at room temperature for an additional 3 hours.

-

Quench the reaction by the slow addition of MeOH (10 mL).

-